Phenylacetylene

Descripción general

Descripción

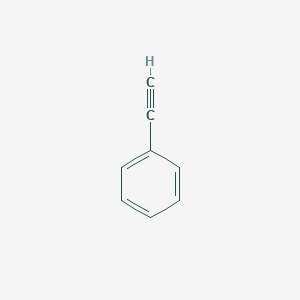

Phenylacetylene (C₆H₅C≡CH) is an aromatic alkyne characterized by a terminal acetylene group attached to a benzene ring. Its linear sp-hybridized carbon chain and π-electron-rich structure make it highly reactive in catalytic transformations, such as hydrogenation, cycloaddition, and cross-coupling reactions . The compound’s physical properties, including a boiling point of 142–145°C and a C≡C bond length of ~1.216 Å, are critical for its industrial applications, such as in styrene production and pharmaceutical intermediates .

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1. Hydrogenation to Styrene

One of the primary applications of phenylacetylene is its selective hydrogenation to styrene, which is crucial in the production of various industrial chemicals. Recent studies have demonstrated that using palladium-based catalysts can achieve high selectivity for styrene while minimizing the formation of unwanted byproducts like ethylbenzene. For instance, a study reported a 92% selectivity for styrene at complete conversion of this compound using a novel diatomic catalyst structure involving rare earth elements .

| Catalyst Type | Selectivity (%) | Conversion (%) | Notes |

|---|---|---|---|

| Pd-based DAC | 92 | 100 | High selectivity achieved through electronic modification . |

1.2. Polymerization

This compound can also undergo polymerization to form poly(this compound), which exhibits unique properties such as electrical conductivity and thermal stability. The polymerization process can be initiated using tungsten carbene complexes, with conditions affecting the molecular weight and structure of the resultant polymer . Research has shown that polar solvents slow down the polymerization rate compared to nonpolar solvents, impacting the final product's characteristics.

| Solvent Type | Polymerization Rate | Molar Mass Characteristics |

|---|---|---|

| Polar (e.g., CHCl) | Slower | Lower molar mass |

| Nonpolar (e.g., n-hexane) | Faster | Higher molar mass |

Materials Science

This compound serves as a precursor for various materials due to its reactivity and ability to form stable bonds. It has been utilized in synthesizing carbonaceous nanostructures through innovative reaction mechanisms involving radical species. The hydrogen-abstraction this compound-addition (HAPaA) mechanism has been proposed as an efficient pathway for creating peri-condensed aromatic hydrocarbons (PCAHs), which are essential in advanced material applications .

Biological Applications

In biochemistry, this compound has been explored for its potential in synthesizing biologically active compounds. It has been used in reactions involving nitrones to produce alkynyl hydroxylamines, which may have pharmaceutical relevance . Moreover, its unique properties allow it to function as an analog for acetylene in various experimental setups, facilitating research in organic synthesis and medicinal chemistry.

Spectroscopic Studies

This compound's infrared absorption characteristics have been studied extensively to understand its behavior in different environments, including astrophysical contexts. Recent findings indicate its presence in molecular clouds, suggesting potential roles in astrochemistry . Understanding its spectral features aids in identifying similar compounds in space and contributes to broader chemical knowledge.

Case Study 1: Selective Hydrogenation

A detailed investigation into the selective hydrogenation of this compound revealed that optimizing catalyst composition significantly enhances reaction efficiency. The study employed advanced characterization techniques such as HAADF-STEM and XAFS to confirm the catalyst's structure and performance metrics .

Case Study 2: Polymerization Mechanisms

Research on the polymerization of this compound initiated by tungsten carbene complexes provided insights into kinetic parameters and thermodynamic behaviors under varying conditions. This study highlighted how solvent polarity influences reaction rates and final polymer characteristics .

Mecanismo De Acción

Phenylacetylene undergoes various chemical transformations due to its terminal alkyne group. The mechanism of action involves:

Hydrogenation: The alkyne group undergoes hydrogenation to form alkenes or alkanes.

Oxidative Coupling: The alkyne group undergoes oxidative coupling to form diynes.

Hydration: The alkyne group undergoes hydration to form ketones.

Comparación Con Compuestos Similares

Catalytic Performance in Hydrogenation and Coupling Reactions

Phenylacetylene’s reactivity is often benchmarked against styrene (C₆H₅CH=CH₂) and ethylbenzene (C₆H₅CH₂CH₃) due to their structural similarities and overlapping industrial relevance. Table 1 highlights key catalytic systems and their selectivity/activity:

Key Observations :

- Pd@Zn-MOF-74 achieves ultrahigh styrene selectivity due to C≡C coordination with Zn(II) sites, a mechanism absent in conventional Pd/C catalysts .

- Au/S. lavandulifolia NPs exhibit recyclability superior to many homogeneous catalysts, retaining >90% yield after seven cycles .

Physical and Structural Properties

Table 2: Comparison of Key Physical Properties

Key Observations :

- The similar boiling points of this compound, styrene, and ethylbenzene complicate their separation in industrial cracking processes .

- This compound’s acetylenic C-H stretching mode exhibits unique anharmonic coupling with ring vibrations, a feature preserved in fluorinated derivatives .

Reactivity in Organometallic and Functionalization Reactions

- Hydrosilylation vs. Hydrogenation : Palladium capsules shift chemoselectivity toward hydrosilylation (β/α = 5.5) over hydrogenation, contrasting with unencapsulated Pd catalysts .

- Diborene Reactions: this compound undergoes hydroalkynylation with dibora[2]ferrocenophane, forming stabilized 1-alkynyl-2-hydrodiboranes (≥85% selectivity) .

Actividad Biológica

Phenylacetylene (C8H8) is a compound that has garnered attention in various fields of chemistry, particularly in organic synthesis and polymerization. Its biological activity has been explored in several studies, revealing its potential applications in medicinal chemistry, catalysis, and material science.

This compound is an alkyne characterized by a triple bond between the carbon atoms. This structure allows it to participate in various chemical reactions, including polymerization and hydrogenation. The compound can undergo selective hydrogenation to produce styrene, which is crucial in the production of plastics and synthetic rubbers. Recent studies have shown that palladium-based catalysts can achieve high selectivity for styrene from this compound, with reported selectivity rates reaching up to 92% at complete conversion .

Anti-inflammatory Properties

Research has indicated that certain derivatives of this compound exhibit significant anti-inflammatory activity. For instance, a study identified 1-(3-methylsulfonylphenyl)-2-(4-methylphenyl)acetylene as a potent COX-2 inhibitor with moderate oral anti-inflammatory effects (ED50 = 129 mg/kg) in carrageenan-induced rat paw edema assays. This suggests that this compound derivatives could serve as scaffolds for developing new anti-inflammatory drugs .

Polymerization and Drug Delivery Systems

This compound is also utilized in the synthesis of polymers, specifically poly(this compound), which has applications in drug delivery systems. The polymerization process can be initiated using tungsten carbene complexes, resulting in materials with tunable properties for controlled drug release . These polymers can be functionalized to enhance their stability and efficacy as drug carriers, demonstrating the versatility of this compound in biomedical applications.

Catalytic Applications

The catalytic properties of this compound have been extensively studied, particularly its role in oxidative coupling reactions. Research indicates that rhodium catalysts can facilitate the oxidative coupling of this compound with benzaldehyde derivatives to produce chromones with yields ranging from 12.7% to 88.3% depending on the substituents on the benzaldehyde . This highlights its significance in synthetic organic chemistry.

Case Studies

- Selective Hydrogenation : A study on palladium-based catalysts demonstrated an innovative approach to selectively hydrogenate this compound to styrene without producing ethylbenzene, a common byproduct. This was achieved through a diatomic catalyst structure that enhanced reaction performance .

- Polymerization Kinetics : Research into the polymerization of this compound revealed that higher temperatures and lower initiator concentrations resulted in polymers with higher molecular weights. The kinetics of this process were thoroughly analyzed, providing insights into the reaction mechanisms involved .

Data Summary

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing phenylacetylene in laboratory settings, and how can purity be ensured?

this compound can be synthesized via Grignard reagent modification. For example, deuterated this compound (C₆H₅C≡D) is prepared by hydrolyzing this compound Grignard (C₆H₅C≡CMgBr) with deuterated water (D₂O), followed by pentane extraction and vacuum distillation (48–49°C) . Purity is verified via high-resolution mass spectrometry (e.g., molecular weight confirmation at 103.07 g/mol) and absence of protio-impurities in NMR (e.g., no peaks at 3.08 ppm for C≡H) . For known compounds, cross-referencing IR spectra (C≡C stretch at ~2100 cm⁻¹) and NMR aromatic proton shifts (7.45 ppm) ensures identity .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

- IR Spectroscopy : Identifies alkyne stretches (~2100 cm⁻¹) and distinguishes C–H vs. C–D bonds in deuterated analogs .

- NMR : Aromatic protons appear at 7.45 ppm, while alkyne protons (if present) are absent in deuterated forms .

- GC-MS : Quantifies reaction conversion rates (e.g., 98% yield in CuO/CNF-catalyzed alkyne borylation) and monitors byproducts .

- Mass Spectrometry : Confirms molecular weights (e.g., 102.136 g/mol for C₈H₆) and isotopic labeling .

Q. What safety protocols are essential for handling this compound in experimental workflows?

this compound is flammable (DOT Class 3) and irritant. Key precautions include:

- Using inert atmospheres (argon) during reactions to prevent combustion .

- Avoiding exposure to sparks or high temperatures (storage at ambient conditions) .

- Employing PPE (gloves, goggles) and fume hoods during synthesis .

Advanced Research Questions

Q. How does this compound participate in the hydrogen abstraction/acetylene addition (HACA) mechanism for interstellar PAH formation?

Under combustion-like conditions, this compound (C₈H₆) acts as a precursor to naphthalene (C₁₀H₈) via HACA. Photoionization mass spectrometry reveals this compound intermediates, where sequential H abstraction and acetylene addition form aromatic rings. This mechanism is critical for modeling PAH evolution in astrochemical environments like TMC-1 .

Q. What kinetic models describe this compound hydrogenation over Pt/γ-Al₂O₃ catalysts?

A Langmuir-Hinshelwood model accurately predicts rate dependencies on catalyst weight (0.1–0.5 g), pressure (1–4 atm), and temperature (30–70°C). Key steps include:

- Competitive adsorption of this compound and hydrogen on Pt sites.

- Sequential hydrogenation to styrene (C₆H₅C≡CH → C₆H₅CH=CH₂) and ethylbenzene (C₆H₅CH₂CH₃). Activation energy (Eₐ ≈ 45 kJ/mol) aligns with literature for alkyne hydrogenation .

Q. How do solvent interactions and substituent effects influence this compound reactivity in base-catalyzed ethynylation?

In THF or furan, this compound exhibits non-linear solvent shifts (e.g., upfield NMR shifts at low furan concentrations, downfield at high concentrations), inconsistent with 1:1 complex models. Steric and electronic effects from aldehydes (e.g., para-substituents) modulate ethynylation efficiency, with electron-withdrawing groups reducing yields by 20–30% .

Q. What methodologies control the polymerization of this compound for material science applications?

- Thermal Polymerization : Heating at 150°C yields poly(this compound) with intrinsic viscosities correlating to softening points (e.g., 120°C for η = 0.5 dL/g) .

- Catalytic Polymerization : AlCl₃ or Ziegler-Natta catalysts produce stereoregular polymers, confirmed via IR (C=C stretches at 1600 cm⁻¹) and viscosity analysis .

Q. Data Contradictions and Resolutions

- Solvent Shifts in NMR : shows this compound’s furan-induced chemical shifts deviate from 1:1 complex models, suggesting multi-step equilibria or solvent clustering. Resolution requires advanced DFT simulations paired with variable-temperature NMR .

- Catalytic Selectivity : Conflicting reports on Pt/γ-Al₂O₃ selectivity for styrene vs. ethylbenzene are resolved by adjusting H₂ pressure—lower pressures favor partial hydrogenation .

Propiedades

IUPAC Name |

ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXCJVNBTNXOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120851-94-7, 25038-69-1 | |

| Record name | Benzene, ethynyl-, homopolymer, (Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120851-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(phenylacetylene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1060211 | |

| Record name | Phenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] | |

| Record name | Phenylacetylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.06 [mmHg] | |

| Record name | Phenylacetylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

536-74-3, 28213-80-1 | |

| Record name | Phenylacetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethynylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethenyl-, trimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028213801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethynylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, ethynyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYNYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/239WSR2IBO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.